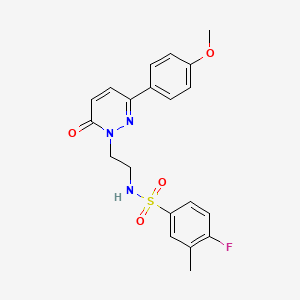

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, a pyridazinone ring, and a methoxyphenyl group, making it a versatile molecule for chemical modifications and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be part of the pyridazinone derivative.

Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridazinone ring or the sulfonamide group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃), while nucleophilic substitution might use bases like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group might yield quinones, while reduction of the sulfonamide group could produce amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities or as a scaffold for drug development.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to interact with biological targets through multiple functional groups makes it a promising candidate for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonamide group, inhibiting their activity or modulating their function. The pyridazinone ring and methoxyphenyl group could also contribute to binding interactions with molecular targets, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

4-fluoro-N-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of a fluorine atom can also enhance its stability and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Actividad Biológica

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Pyridazine Ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's reactivity.

- Methoxyphenyl Group : Enhances lipophilicity and may influence binding interactions.

- Sulfonamide Moiety : Known for its biological activity, particularly in enzyme inhibition.

The molecular formula of the compound is C20H20FN3O4S with a molecular weight of 417.46 g/mol. The presence of a fluorine atom is expected to enhance stability and bioavailability compared to similar compounds .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of Osteoclast Differentiation : Research indicates that this compound significantly suppresses cathepsin K expression, an enzyme crucial for osteoclast function, suggesting potential applications in treating osteoporosis and other bone-related diseases.

- Targeting Enzymatic Activity : The sulfonamide group may inhibit various enzymes, modulating their activity and impacting metabolic pathways associated with bone resorption and inflammation.

Osteoporosis Treatment

The compound's ability to inhibit osteoclast differentiation positions it as a candidate for osteoporosis treatment. In vitro studies have demonstrated its effectiveness in reducing osteoclast formation, which is critical for maintaining bone density.

Anti-inflammatory Properties

Emerging data suggest potential anti-inflammatory effects, which could benefit conditions characterized by excessive inflammation. The mechanism may involve modulation of cytokine production or inhibition of inflammatory mediators.

Research Findings

A variety of studies have explored the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Osteoclast Differentiation | Significant suppression of cathepsin K expression; potential for osteoporosis treatment. | |

| Enzymatic Interactions | Demonstrated inhibition of specific enzymes related to bone metabolism. | |

| Pharmacological Profile | Indicated potential anti-inflammatory properties alongside bone metabolism modulation. |

Case Study 1: Osteoporosis Model

In a preclinical model of osteoporosis, administration of the compound resulted in a marked decrease in osteoclast numbers and an increase in bone mineral density compared to untreated controls. This study highlights the therapeutic potential for managing osteoporosis through targeted inhibition of osteoclast differentiation.

Case Study 2: Inflammatory Response

A separate study evaluated the compound's effects on inflammatory markers in a murine model of arthritis. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting that the compound might mitigate inflammatory responses associated with chronic diseases.

Propiedades

IUPAC Name |

4-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-14-13-17(7-8-18(14)21)29(26,27)22-11-12-24-20(25)10-9-19(23-24)15-3-5-16(28-2)6-4-15/h3-10,13,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZXZYVAJIPKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.